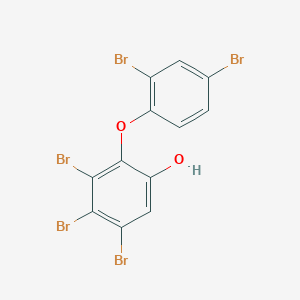
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol is an organobromine compound that is 3,4,5-tribromophenol substituted at position 2 by a 2,4-dibromophenoxy group. Isolated from the marine sponge Dysidea, it exhibits calcium channel modulatory activity. It has a role as a metabolite and a calcium channel modulator. It is a member of phenols, an organobromine compound and an aromatic ether.
Aplicaciones Científicas De Investigación
Antifouling Activity
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol has demonstrated significant antifouling activity. A study by Ortlepp, Pedpradap, Dobretsov, and Proksch (2008) found that this compound, along with similar compounds, showed potent activity against marine bacteria, diatom, barnacle larvae, and mussel juveniles, suggesting potential as a non-toxic antifouling agent in marine environments (Ortlepp et al., 2008).
Pharmacological and Ecological Activities
Faisal et al. (2021) isolated 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol from the Indonesian marine sponge Lamellodysidea herbacea, finding it to exhibit a broad range of bioactivities. These include potent inhibition against pathogenic bacterial and fungal strains, and inhibition of the Hepatitis C Virus (HCV), underlining its ecological and pharmacological significance (Faisal et al., 2021).
Radical-Scavenging Activity
The compound also shows potential in radical-scavenging activity. Duan, Li, and Wang (2007) reported that various highly brominated mono- and bis-phenols, including structures similar to 3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol, exhibited significant radical-scavenging activity. This suggests potential applications in fields where oxidative stress is a concern, such as in antioxidant therapies (Duan et al., 2007).
Anti-Cancer Properties
Arai et al. (2016) isolated this compound from a marine sponge and found it to exhibit anti-proliferative activity against cancer cells under glucose-starved conditions, indicating its potential as a selective growth inhibitor for certain types of cancer (Arai et al., 2016).
Propiedades
Número CAS |
35162-01-7 |
|---|---|
Nombre del producto |
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol |
Fórmula molecular |
C12H5Br5O2 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-9(6(14)3-5)19-12-8(18)4-7(15)10(16)11(12)17/h1-4,18H |
Clave InChI |
LNZHBUPVHNJGJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2O)Br)Br)Br |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2O)Br)Br)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




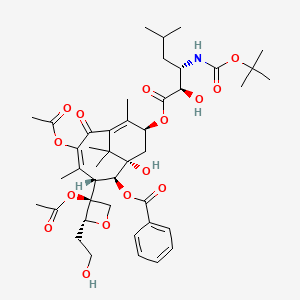
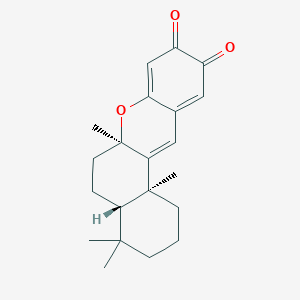
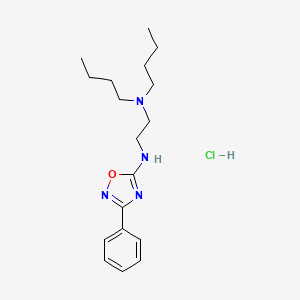
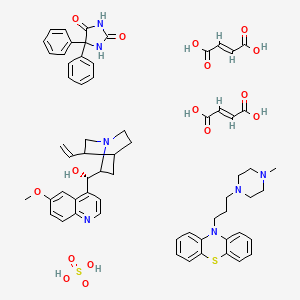

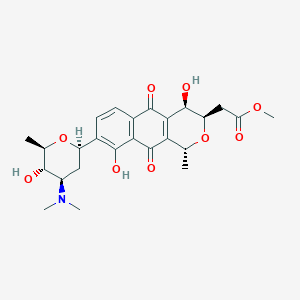

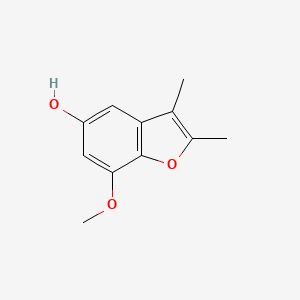
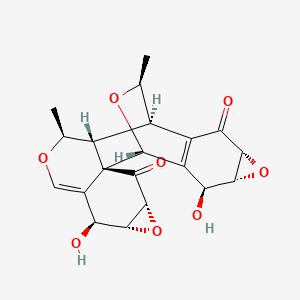
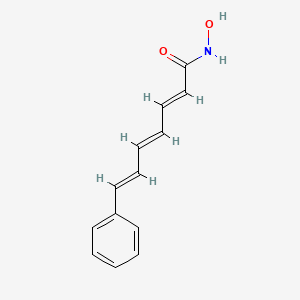
![2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone](/img/structure/B1246865.png)
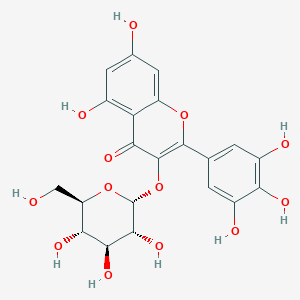
![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)